molecular formula C19H24N2O B5761207 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine

1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5761207
M. Wt: 296.4 g/mol
InChI Key: SBCTUVNKYRUSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor and a partial antagonist at the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may also modulate the activity of the sigma-1 receptor, which is involved in several physiological processes, including the regulation of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for several receptors in the brain. However, 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, including the investigation of its potential application in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action and physiological effects of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, as well as its potential for toxicity and side effects. Additionally, the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may improve its yield and purity, and facilitate its use in scientific research.

Synthesis Methods

1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl chloride in the presence of a base, or the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl bromide in the presence of a palladium catalyst. The yield of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-16-7-3-4-8-17(16)15-20-11-13-21(14-12-20)18-9-5-6-10-19(18)22-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCTUVNKYRUSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine

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